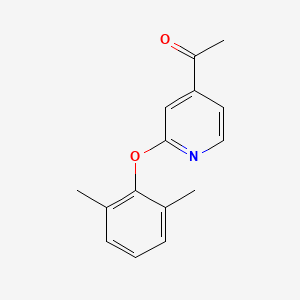

4-Acetyl-2-(2,6-dimethylphenoxy) pyridine

Description

Overview of Pyridine (B92270) and Phenoxypyridine Architectures in Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is a fundamental building block in medicinal and materials chemistry. researchgate.net Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine ring possesses a conjugated system of six π-electrons, which imparts aromaticity. researchgate.net The nitrogen atom's presence makes pyridine a unique and crucial heterocycle, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, enhancing the pharmacokinetic properties of drug molecules. nih.gov Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin, vitamin B6) and coenzymes (NAD, NADP). nih.gov

In the realm of synthetic chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a vast number of biologically active compounds. rsc.org Pyridine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.govmdpi.com Consequently, this scaffold is a key component in numerous FDA-approved drugs. nih.gov

Phenoxypyridine architecture, which features a phenoxy group attached to a pyridine ring, represents a significant class of compounds, particularly in the agrochemical and pharmaceutical industries. nih.gov As a bioisostere of diphenyl ether, the phenoxypyridine structure combines the properties of both the pyridine ring and the phenoxy group, often leading to enhanced biological activity compared to its carbocyclic analog. nih.gov This framework is central to the function of various commercial pesticides, including herbicides that act as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov In medicinal chemistry, phenoxypyridine derivatives have been explored as potent inhibitors for various enzymes and receptors, demonstrating their versatility and importance in drug design. nih.govnih.gov

Rationale for Investigation into 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine

The scientific investigation into this compound is predicated on the principles of medicinal and agrochemical discovery, which often involve the strategic combination of known bioactive structural motifs to create novel compounds with potentially enhanced or unique properties. The rationale for synthesizing and studying this specific molecule can be broken down by analyzing its constituent parts: the 4-acetylpyridine (B144475) core and the 2-(2,6-dimethylphenoxy) substituent.

The 4-Acetylpyridine Moiety: The acetyl group (-COCH₃) at the 4-position of the pyridine ring is a key functional feature. The carbonyl group (-C=O) within this moiety can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. mdpi.com Furthermore, the acetyl group serves as a versatile chemical handle, allowing for further structural modifications and the synthesis of a diverse library of related compounds. Derivatives of acetylpyridine have been reported to possess significant biological activities, including anti-inflammatory properties. researchgate.netrsc.org

The Phenoxypyridine Linkage: The connection of a phenoxy group to the pyridine ring at the 2-position establishes the phenoxypyridine scaffold. This structural arrangement is a well-established pharmacophore in compounds designed to inhibit enzymes such as acetyl-CoA carboxylase (ACCase), which is vital for fatty acid biosynthesis. nih.govresearchgate.net This makes such compounds potent herbicides. nih.gov

The 2,6-Dimethylphenoxy Group: The substitution pattern on the phenoxy ring is critical for modulating the compound's steric and electronic properties. The two methyl groups at positions 2 and 6 create significant steric hindrance. This feature can enforce a specific conformation (a "twist") in the molecule, which may be optimal for fitting into the active site of a target protein. Additionally, the 2,6-dimethylphenoxy group is a known structural component in other biologically active molecules, such as the α₁-adrenoceptor antagonist DDPH, where it plays a role in receptor binding and metabolic stability. nih.gov

The combination of these three structural elements in this compound creates a molecule with a unique three-dimensional shape and electronic distribution. Researchers would investigate this compound to explore its potential as a novel therapeutic agent (e.g., an enzyme inhibitor in cancer or inflammatory pathways) or as a new pesticide (e.g., a herbicide or fungicide). The structure represents a logical step in the exploration of the chemical space around the highly successful phenoxypyridine scaffold.

Historical Context of Related Compounds in Academic Research

The academic and industrial interest in pyridine and its derivatives has a rich history dating back to the 19th century.

Early Pyridine Chemistry: Pyridine was first isolated from bone oil in 1846 by the Scottish chemist Thomas Anderson. rsc.org Its structure was elucidated later by Wilhelm Körner (1869) and James Dewar (1871). rsc.org One of the first major synthetic methods, the Hantzsch pyridine synthesis, was reported by Arthur Hantzsch in 1881, opening the door for the systematic creation of a wide variety of pyridine derivatives.

Emergence in Medicine and Agriculture: In the 20th century, the importance of the pyridine ring in biologically active molecules became increasingly apparent. The discovery of nicotinic acid (a pyridine derivative) as a vitamin (B3) highlighted its fundamental role in biology. Subsequently, pyridine-containing compounds were developed as pharmaceuticals, such as the antibacterial drug sulfapyridine (B1682706) and the antituberculosis agent isoniazid. nih.gov

Development of Phenoxypyridine Herbicides: The field of agrochemicals also saw significant advancements based on related structures. The development of aryloxyphenoxypropionate herbicides in the 1970s marked a major breakthrough in weed control. researchgate.net This class of compounds, which often contains a phenoxypyridine or a bioisosteric diphenyl ether core, selectively inhibits the ACCase enzyme in grasses. nih.gov This discovery spurred extensive research into the structure-activity relationships of phenoxypyridine derivatives, leading to the commercialization of numerous potent and selective herbicides. nih.gov

The investigation of compounds like this compound is a continuation of this long history of chemical research. It represents a modern approach to lead compound discovery, leveraging historical knowledge of bioactive scaffolds to design new molecules with tailored properties for specific biological targets.

Properties

IUPAC Name |

1-[2-(2,6-dimethylphenoxy)pyridin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-5-4-6-11(2)15(10)18-14-9-13(12(3)17)7-8-16-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCPNEGEYVCLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Acetyl 2 2,6 Dimethylphenoxy Pyridine

Retrosynthetic Approaches and Precursor Synthesis

Retrosynthetic analysis of 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine (B92270) identifies two primary precursors: a 4-acetyl-2-halopyridine and 2,6-dimethylphenol (B121312). This disconnection approach simplifies the complex target molecule into more readily available or synthesizable starting materials.

The synthesis of 2,6-dimethylphenol can be achieved through various methods, including the gas-phase catalytic reaction of phenol (B47542) and methanol (B129727). chemicalbook.com This process can yield purities exceeding 99% after purification by rectification. chemicalbook.com Another approach involves the reaction of methanol with a mixture of cyclohexanol (B46403) and cyclohexanone. researchgate.net While this method can achieve high conversion rates, the selectivity for 2,6-dimethylphenol may be lower. researchgate.net Patented methods also describe the preparation of 2,6-dimethylphenol from phenol and methanol using a fixed-bed reactor with specific ortho-methylated catalysts, achieving high conversion and selectivity. google.com Additionally, a process involving the rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol (B188804) to phenol in the presence of an acidic catalyst has been developed. google.com

The synthesis of 4-acetylpyridine (B144475) derivatives often begins with 4-acetylpyridine itself. One common strategy involves the N-oxidation of 4-acetylpyridine, which activates the pyridine ring for subsequent functionalization. oaji.netijpca.org The resulting N-oxide can then undergo reactions such as nitration or arylation. oaji.netijpca.org The electron-withdrawing nature of the acetyl group at the 4-position directs substitution to the C-2 position. oaji.netijpca.org For instance, the N-oxide can be treated with trifluoroacetic anhydride (B1165640) (TFAA) and nitric acid to introduce a nitro group at the 2-position. oaji.net This nitro-substituted intermediate can then be further transformed. Another route involves the direct halogenation of the N-oxide. For example, 2-chloro-4-acetylpyridine can be prepared from the corresponding N-oxide. oaji.net

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Methods in Phenoxypyridine Synthesis

Palladium-catalyzed reactions are pivotal in the synthesis of phenoxypyridines. These methods often involve the cross-coupling of a phenol with a halopyridine. The formation of the C-O ether linkage is a key step. While traditional methods like the Williamson ether synthesis exist, transition-metal-catalyzed approaches, particularly those using palladium, have become increasingly prevalent due to their efficiency and broad substrate scope. mit.edu

The direct C-H functionalization of pyridines represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.org However, the electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges. rsc.org Palladium catalysis has been successfully employed for the ortho-arylation of 2-phenoxypyridines via C-H functionalization. acs.org In these reactions, the pyridine nitrogen often acts as a directing group, facilitating the activation of the C-H bond at the ortho position of the phenoxy group. acs.org

For the synthesis of the target molecule, a palladium-catalyzed cross-coupling reaction between a 4-acetyl-2-halopyridine and 2,6-dimethylphenol would be a viable strategy. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions. mit.edu Biaryl phosphine (B1218219) ligands, for example, have been shown to be effective in the Pd-catalyzed C-O cross-coupling of secondary alcohols. mit.edu

Recent advances have also focused on the direct arylation of pyridine N-oxides, which can be an alternative route to constructing the phenoxypyridine skeleton. researchgate.net

Multi-Step Organic Synthesis Pathways and Optimization Techniques for Pyridine Derivatives

The synthesis of substituted pyridines like 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine often requires a multi-step approach. baranlab.org These pathways can involve the initial construction of the pyridine ring followed by functionalization, or the modification of a pre-existing pyridine derivative. baranlab.org

One of the classical methods for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com Other methods include the Bohlmann-Rahtz synthesis and the Guareschi-Thorpe synthesis. pharmaguideline.combeilstein-journals.org More modern approaches often utilize cycloaddition reactions. baranlab.org

For the synthesis of this compound, a potential multi-step pathway could involve:

Synthesis of 4-acetyl-2-chloropyridine from 4-acetylpyridine via N-oxidation followed by chlorination.

Synthesis of 2,6-dimethylphenol from phenol and methanol.

Palladium-catalyzed cross-coupling of 4-acetyl-2-chloropyridine with 2,6-dimethylphenol to form the final product.

Each of these steps would require careful optimization of reaction conditions to maximize the yield and purity of the desired product.

Green Chemistry Principles and Sustainable Synthetic Routes for Related Chemical Entities

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance. researchgate.netnih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov One-pot multicomponent reactions are also considered green as they increase atom economy and reduce the number of purification steps. nih.gov The use of green catalysts, such as iron-based catalysts, is another sustainable approach. For example, a facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

In the context of synthesizing phenoxypyridine derivatives, developing sustainable routes could involve replacing hazardous solvents with greener alternatives like water or ethanol. The use of recyclable catalysts would also contribute to a more sustainable process. Biotechnological routes, using microorganisms or enzymes, are also being explored for the synthesis of pharmaceutical intermediates as they often operate under mild conditions and are highly selective, reducing waste generation. researchgate.net

For the synthesis of precursors, such as 2,6-dimethylphenol, fluidized bed reactors offer a continuous process that can be more energy-efficient than batch processes. researchgate.net The development of catalysts with high durability and the ability to be regenerated in situ also aligns with green chemistry principles. researchgate.net

Novel Methodologies and Challenges in Pyridine Functionalization and Derivatization

The functionalization of the pyridine ring remains a significant challenge in organic synthesis due to its electron-deficient nature. beilstein-journals.orgresearchgate.net While C-H functionalization at the C2 and C4 positions is relatively established, selective derivatization at the C3 position is more difficult to achieve. researchgate.netnih.gov

Novel methodologies are continuously being developed to address these challenges. Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of various functional groups onto the pyridine ring. thieme-connect.com This avoids the need for pre-functionalized pyridines and offers a more direct route to complex derivatives. thieme-connect.com Recent research has focused on achieving regioselectivity in these reactions, allowing for the targeted functionalization of specific positions on the pyridine ring. nih.gov

Another innovative approach involves the use of N-functionalized pyridinium (B92312) salts. nih.govacs.org These intermediates can enhance the reactivity and selectivity of subsequent functionalization reactions, enabling regiocontrol under mild conditions. nih.govacs.org This is particularly useful for late-stage functionalization of complex molecules. nih.gov

Dearomatization-rearomatization strategies have also emerged as a way to achieve meta-selective functionalization of pyridines, a traditionally challenging transformation. nih.gov This involves temporarily disrupting the aromaticity of the pyridine ring to allow for functionalization at the C3 position, followed by restoration of the aromatic system. nih.gov

Despite these advances, challenges remain, including the need for harsh reaction conditions in some cases and the difficulty in controlling regioselectivity for certain substitution patterns. acs.org The development of milder, more selective, and more sustainable methods for pyridine functionalization is an ongoing area of research.

Mechanistic and Kinetic Investigations of Reactions Involving 4 Acetyl 2 2,6 Dimethylphenoxy Pyridine

Reaction Pathway Elucidation During Synthesis and Subsequent Transformations

The primary synthetic route to 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine (B92270) involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is characteristic for the functionalization of pyridine rings, which are electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group at the 2- or 4-positions. stackexchange.com

The synthesis typically proceeds by reacting a 2-halopyridine derivative, such as 2-chloro-4-acetylpyridine, with 2,6-dimethylphenol (B121312) in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the phenol (B47542), forming the more nucleophilic 2,6-dimethylphenoxide. This phenoxide then attacks the C-2 position of the pyridine ring, displacing the halide leaving group. The acetyl group at the 4-position acts as an electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, facilitating the reaction. numberanalytics.com

The general mechanism for this SNAr reaction involves two main steps:

Nucleophilic Addition: The 2,6-dimethylphenoxide anion attacks the carbon atom bonded to the leaving group (e.g., chlorine) on the pyridine ring. This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comwikipedia.org

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the halide ion, yielding the final ether product, 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine. wikipedia.org

Subsequent transformations of the resulting compound can target either the acetyl group or the pyridine ring. The acetyl group can undergo typical ketone reactions, such as condensation with aldehydes to form chalcones, which can then be used to synthesize various heterocyclic compounds like pyrimidines. researchgate.net For example, 4-acetylpyridine (B144475) can be reacted with various aromatic aldehydes under Claisen-Schmidt condensation conditions to produce chalcone (B49325) derivatives. researchgate.net The pyridine ring itself can undergo further substitution reactions, though these are influenced by the existing substituents.

Studies on Reactivity of the Pyridine Ring System and Acetyl Group

The reactivity of the this compound molecule is dictated by its three main components: the pyridine ring, the acetyl group, and the dimethylphenoxy group.

Pyridine Ring System: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing acetyl group at the C-4 position. Consequently, the ring is highly activated for nucleophilic aromatic substitution (SNAr) and deactivated for electrophilic aromatic substitution. numberanalytics.compearson.com Nucleophilic attack is strongly favored at the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen). This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In this specific molecule, the C-2 position is already substituted, leaving the C-6 position as the most likely site for further nucleophilic attack.

Acetyl Group: The acetyl group is a versatile functional group that can participate in a wide range of reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations, Claisen-Schmidt condensations (to form chalcones), and alkylations. researchgate.netorgsyn.org For instance, studies on 2-acetylpyridine (B122185) have shown that deprotonation of the methyl group with sodium hydride allows for subsequent reaction with alkyl halides to create more complex derivatives. scielo.br The acetyl group's carbonyl can also be converted into an oxime by reacting with hydroxylamine, a common transformation for acetylpyridines. orgsyn.org

The reactivity of these functional groups is summarized in the table below.

| Functional Group | Type of Reactivity | Common Reactions |

|---|---|---|

| Pyridine Ring | Susceptible to Nucleophilic Attack | Nucleophilic Aromatic Substitution (SNAr) |

| Pyridine Ring | Resistant to Electrophilic Attack | Friedel-Crafts, Nitration (under harsh conditions) |

| Acetyl Group (Carbonyl) | Electrophilic | Nucleophilic Addition, Oxime Formation |

| Acetyl Group (α-protons) | Acidic | Enolate Formation, Aldol/Claisen-Schmidt Condensation |

Role of the 2,6-Dimethylphenoxy Substituent in Reaction Dynamics and Selectivity

The 2,6-dimethylphenoxy group at the C-2 position plays a crucial role in the reactivity of the molecule through both steric and electronic effects.

Steric Hindrance: The two methyl groups ortho to the phenoxy oxygen create significant steric bulk around the C-2 position of the pyridine ring. This steric hindrance can influence subsequent reactions in several ways:

Shielding: It can physically block or slow the approach of nucleophiles or electrophiles to the adjacent nitrogen atom and the C-3 position of the pyridine ring.

Reduced Reactivity: In SNAr reactions involving nucleophiles, steric hindrance can significantly lower reaction rates. Studies on the reactions of N-methylaniline with substituted phenyl ethers have shown that steric hindrance can lower the rate constant by a factor of 105 compared to less hindered anilines. researchgate.netrsc.org While this group is already attached, its presence would sterically hinder any further substitution at the C-3 position and could influence the reactivity at the C-6 position.

Transition State Analysis and Energy Profiles of Key Synthetic Steps

A general reaction coordinate diagram for the SNAr synthesis would feature two transition states and one intermediate:

First Transition State (TS1): This is the energy maximum leading to the formation of the Meisenheimer complex. It represents the point of nucleophilic attack and the beginning of aromaticity loss. This step is typically the rate-determining step and has the highest activation energy (ΔG‡). numberanalytics.com

Meisenheimer Complex (Intermediate): This is a resonance-stabilized, non-aromatic cyclohexadienyl anion. The stability of this intermediate is enhanced by electron-withdrawing groups (like the 4-acetyl group) that can delocalize the negative charge. numberanalytics.com

Second Transition State (TS2): This is the energy maximum for the expulsion of the leaving group and the reformation of the aromatic ring. This step generally has a much lower activation energy than the formation of the intermediate. wikipedia.org

Computational models, such as those using density functional theory (DFT), are used to predict the energies of these states. rsc.org For SNAr reactions, key descriptors like the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon undergoing substitution are used to build quantitative reactivity models. chemrxiv.org A lower LUMO energy and a more positive ESP at the reaction center correlate with a lower activation energy and a faster reaction rate. chemrxiv.org For a 2-halopyridine activated by a 4-acetyl group, the LUMO would be significantly lowered, facilitating the nucleophilic attack.

Spectroscopic Probing for Reaction Intermediates and Transient Species

The detection and characterization of reaction intermediates, such as the Meisenheimer complex, are crucial for confirming reaction mechanisms. Spectroscopic techniques are the primary tools for this purpose.

NMR Spectroscopy: 1H and 13C NMR are powerful for identifying intermediates. The formation of a Meisenheimer complex involves a change in hybridization of the carbon atom at the site of attack from sp2 to sp3. This results in a significant upfield shift in the 13C NMR spectrum for that carbon. The protons on this sp3 carbon would also show a characteristic signal in the 1H NMR spectrum. While these intermediates are often too transient to be observed under normal reaction conditions, they can sometimes be detected at low temperatures or by using specific substrates and nucleophiles that form more stable complexes. researchgate.net In some cases, NMR can be used to observe related transient species, such as N-phosphonium–pyridinium (B92312) intermediates formed during other types of pyridine functionalization, which show distinct shielding or deshielding effects on the pyridine protons. nih.gov

UV-Vis Spectroscopy: Meisenheimer complexes are often highly colored and exhibit strong absorption bands in the visible region of the electromagnetic spectrum, making UV-Vis spectroscopy a useful tool for their detection and for monitoring their formation and decay kinetics.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction mixture, providing evidence for their existence and stoichiometry.

While direct spectroscopic observation of the Meisenheimer complex in the synthesis of this compound is not documented, analogous studies on other SNAr reactions provide a clear precedent for how such intermediates would be characterized. researchgate.net

Kinetic Studies of Bond Formation and Cleavage Processes

Kinetic studies of SNAr reactions provide quantitative insight into reaction mechanisms, including the identification of the rate-determining step. For the synthesis of this compound, the reaction rate would be dependent on the concentrations of both the 2-halo-4-acetylpyridine substrate and the 2,6-dimethylphenoxide nucleophile, indicating a second-order reaction.

The rate law is typically expressed as: Rate = k[Aryl-Halide][Nucleophile]

Several factors influence the rate constant, k:

Nucleophile: The rate increases with the strength of the nucleophile. numberanalytics.com

Leaving Group: The nature of the leaving group is important. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond. Therefore, the reaction rate is often fastest with the most electronegative leaving group (F > Cl ≈ Br > I), as it polarizes the C-X bond and activates the ring most effectively towards attack. wikipedia.org This is the reverse of the trend seen in SN2 reactions. wikipedia.org

Solvent: The solvent can significantly affect the reaction rate by stabilizing the charged transition state and intermediate. Polar aprotic solvents like DMSO and DMF are often used as they can solvate the cation of the phenoxide salt without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

Substituents: Electron-withdrawing groups (like the 4-acetyl group) ortho or para to the leaving group significantly increase the reaction rate by stabilizing the negative charge in the Meisenheimer complex. numberanalytics.com Kinetic studies on substituted dinitrochlorobenzenes with pyridines have shown that the rate constant increases with the electron-withdrawing power of the substituent. scispace.com

The table below summarizes kinetic parameters from a study on related SNAr reactions of 2-substituted N-methylpyridinium ions, illustrating the influence of substituents on activation parameters. nih.gov

| Substrate (2-Substituted N-methylpyridinium) | Relative Rate (at 25 °C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

|---|---|---|---|

| 2-Iodo | ~30 | 20.0 | -2.9 |

| 2-Bromo | ~30 | 19.7 | -4.5 |

| 2-Chloro | ~30 | 20.2 | -2.6 |

| 2-Fluoro | ~30 | 19.9 | -3.4 |

| 4-Cyano | >30 | 14.0 | -22.1 |

These data show that for pyridinium ions, the reaction mechanism can be complex, but strong electron-withdrawing groups like cyano lead to lower activation enthalpies (ΔH‡) and more negative activation entropies (ΔS‡), consistent with a more ordered transition state. nih.gov

Theoretical and Computational Chemistry of 4 Acetyl 2 2,6 Dimethylphenoxy Pyridine

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine optimized molecular geometry, bond lengths, and bond angles. For pyridine (B92270) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G, have been shown to provide reliable structural and electronic property data. researchgate.netscispace.com These calculations serve as the foundation for further computational analysis.

All quantum chemical computations are typically performed using software packages like Gaussian. nih.gov The process begins with the optimization of the molecule's ground state geometry. From this optimized structure, various electronic properties such as Mulliken charges, dipole moments, and polarizability can be calculated to understand the molecule's charge distribution and its response to an external electric field. These foundational calculations are crucial for predicting the molecule's behavior and reactivity. researchgate.netnih.gov

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

This table illustrates the type of data obtained from DFT calculations for a molecule like 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine, based on studies of similar compounds.

| Parameter | Description | Representative Value Range |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Varies (Hartrees) |

| Dipole Moment | A measure of the molecule's overall polarity. | 1 - 5 Debye |

| Bond Length (C=O) | The calculated distance between the carbon and oxygen atoms of the acetyl group. | 1.20 - 1.25 Å |

| Bond Angle (C-C-O) | The angle within the acetyl group. | 118° - 122° |

| Dihedral Angle | The twist angle between the pyridine and phenoxy rings. | Varies based on conformation |

Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgscielo.br

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. For instance, in studies of 2-acetylpyridine (B122185) derivatives, the HOMO-LUMO gap was found to be relatively low, indicating high reactivity. semanticscholar.orgscielo.br The delocalization of the HOMO and LUMO across different parts of the molecule, such as the pyridine ring and the acetyl group, can also be visualized to identify reactive sites. semanticscholar.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

The following descriptors are calculated from HOMO (EH) and LUMO (EL) energies to quantify the reactivity of this compound.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | EL - EH | Indicates molecular stability and reactivity. |

| Ionization Potential (IP) | -EH | The energy required to remove an electron. |

| Electron Affinity (EA) | -EL | The energy released when an electron is added. |

| Chemical Hardness (η) | (EL - EH) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EH + EL) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |

Prediction of Spectroscopic Signatures (IR, Raman, UV-Vis) based on Theoretical Models

Computational methods are powerful tools for predicting and interpreting spectroscopic data. DFT calculations can accurately compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. cardiff.ac.uk These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.govscifiniti.com For example, the characteristic C=O stretching vibration of the acetyl group and the various C-H and C-N vibrations within the pyridine and phenoxy rings can be precisely calculated. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in UV-Visible (UV-Vis) spectra. mdpi.comresearchgate.net This analysis helps in understanding the electronic properties of the molecule, including the nature of its electronic excitations (e.g., π → π* transitions). The accuracy of these predictions allows for a direct comparison with experimental spectra, aiding in the structural confirmation of the compound. researchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups

This table provides a representative comparison to illustrate the accuracy of DFT in predicting spectroscopic data for molecules containing similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 nih.gov |

| Aliphatic C-H Stretch | 2950 - 3000 | 2850 - 3000 |

| C=O Stretch (Acetyl) | 1700 - 1730 | 1690 - 1720 scifiniti.com |

| C=N Stretch (Pyridine) | 1580 - 1620 | 1570 - 1610 nih.gov |

| C-O-C Stretch (Ether) | 1200 - 1280 | 1220 - 1270 |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotational freedom around the ether linkage. By simulating the molecule's motion, researchers can identify low-energy conformations and understand its structural flexibility.

MD simulations are also extensively used to investigate the interactions between a ligand and its biological target, such as a protein or enzyme. nih.gov In the context of drug design, simulations can predict how a molecule like this compound might bind to a protein's active site. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is critical for understanding the molecule's potential biological activity and for designing more potent analogues. nih.gov

Electrostatic Potential (ESP) Analysis and Charge Distribution Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an ESP analysis would likely show a region of high negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, making these sites favorable for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms would exhibit positive potential. This mapping helps in understanding intermolecular interactions and predicting sites for chemical reactions. mdpi.com

Solvation Models and Environmental Effects on Molecular Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. These models can be broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute.

Studying this compound with different solvation models can predict how its properties, such as conformational preference, electronic spectra, and reactivity, change in various solvents. mdpi.com For example, polar solvents might stabilize charge-separated states and influence the energies of electronic transitions, leading to shifts in the UV-Vis absorption spectrum. researchgate.net Understanding these environmental effects is crucial for accurately predicting the molecule's behavior in realistic chemical or biological systems.

Structure Activity Relationship Sar Studies of 4 Acetyl 2 2,6 Dimethylphenoxy Pyridine Analogues

Design Principles for Structural Modification and Generation of Derivative Libraries

The rational design of analogues of 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine (B92270) is guided by established medicinal chemistry principles. The core structure presents several key regions amenable to modification: the pyridine ring, the acetyl group at the 4-position, the phenoxy moiety, and the dimethyl substituents on the phenyl ring.

Key Modification Strategies:

Pyridine Ring Substitution: Altering the electronic properties of the pyridine ring through the introduction of electron-donating or electron-withdrawing groups can modulate the compound's pKa and its ability to form hydrogen bonds.

Modification of the Acetyl Group: The acetyl group can be a key interaction point with a biological target. Modifications can include altering the alkyl chain length, introducing heteroatoms, or converting it to other functional groups like amides or esters to probe for additional binding interactions.

Phenoxy Ring Substitution: The 2,6-dimethylphenoxy group plays a crucial role in the molecule's conformation and lipophilicity. Varying the substituents on this ring, both in terms of their electronic nature (e.g., halogens, methoxy (B1213986) groups) and steric bulk, can significantly impact target binding and selectivity. The position of these substituents is also a critical factor to explore.

Isosteric and Bioisosteric Replacements: Replacing key functional groups with isosteres or bioisosteres can help to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability without drastically altering the essential binding interactions.

The generation of derivative libraries often employs combinatorial chemistry and parallel synthesis techniques. These high-throughput methods allow for the rapid creation of a diverse set of analogues, which can then be screened to identify promising lead compounds and build a comprehensive SAR landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of the 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine analogues with their biological activity. By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.

A typical QSAR study involves the following steps:

Data Set Compilation: A series of analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include constitutional, topological, geometrical, and electronic descriptors that capture various aspects of the molecular structure.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For 2-phenoxypyridine (B1581987) derivatives, QSAR studies can reveal the importance of specific physicochemical properties, such as lipophilicity (logP), molar refractivity, and electronic parameters, in determining their biological effects.

| Descriptor | Correlation with Activity | Implication for Design |

| LogP | Positive/Negative | Optimize lipophilicity for cell permeability and target engagement. |

| Molar Refractivity | Positive | Indicates the importance of steric bulk and polarizability for binding. |

| Dipole Moment | Varies | Can influence long-range electrostatic interactions with the target. |

| Topological Polar Surface Area (TPSA) | Negative | Lower TPSA often correlates with better cell membrane permeability. |

This table is interactive. You can sort and filter the data to explore the relationships between different descriptors and their implications for drug design.

Ligand-Target Binding Mechanisms and Interaction Analysis through Molecular Docking and Simulation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the binding of this compound analogues to their biological targets at an atomic level. These methods provide invaluable insights into the specific interactions that govern molecular recognition and binding affinity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key interactions such as:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen of the acetyl group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The 2,6-dimethylphenoxy group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic rings of the ligand can stack with aromatic residues of the target protein.

Molecular Dynamics Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the target.

Pharmacophore Identification and Molecular Fingerprinting for Biological Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exhibit a specific biological activity. For analogues of this compound, a pharmacophore model might include features such as:

A hydrogen bond acceptor (from the pyridine nitrogen or acetyl oxygen).

An aromatic ring feature (from the pyridine or phenoxy ring).

Hydrophobic features (from the dimethyl groups).

Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). These models are then used to screen large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening.

Molecular fingerprints are binary strings that encode the structural features of a molecule. They can be used to rapidly assess the similarity between molecules and to build predictive models for biological activity.

Influence of Substituent Effects on Molecular Recognition and Functional Response

The nature and position of substituents on the this compound scaffold have a profound impact on molecular recognition and the resulting biological response.

Electronic Effects: Electron-withdrawing groups on the phenoxy ring can enhance interactions with electron-rich regions of the binding pocket, while electron-donating groups can favor interactions with electron-deficient areas. For instance, studies on 4-phenoxypyridine (B1584201) derivatives have shown that electron-withdrawing groups on the terminal phenyl ring can be beneficial for improving antitumor activity.

Steric Effects: The size and shape of substituents are critical. The 2,6-dimethyl groups on the phenoxy ring, for example, force a twisted conformation relative to the pyridine ring, which can be crucial for fitting into a specific binding pocket and can also influence metabolic stability by sterically hindering sites of metabolism.

Rational Design Strategies for Enhanced Selectivity and Potency at the Molecular Level

The ultimate goal of SAR studies is to guide the rational design of new analogues with improved potency and selectivity. By integrating the knowledge gained from the aforementioned studies, medicinal chemists can employ several strategies:

Structure-Based Design: Utilizing the 3D structure of the target protein, new analogues can be designed to form more favorable interactions with the binding site. This could involve introducing functional groups that form additional hydrogen bonds or hydrophobic contacts.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can improve pharmacokinetic properties or introduce new interactions. For example, replacing a phenyl ring with a bioisosteric heterocycle.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by cyclization, can pre-organize the ligand into its bioactive conformation, leading to an increase in potency by reducing the entropic penalty of binding.

Fragment-Based Drug Discovery: Small molecular fragments that bind to adjacent sites on the target can be linked together to create a more potent ligand.

By systematically applying these design principles, researchers can iteratively optimize the structure of this compound to develop highly potent and selective therapeutic agents.

No Publicly Available Data on the Molecular and Cellular Biological Activities of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on the molecular and cellular biological activities of the chemical compound this compound.

While the broader class of pyridine derivatives has been the subject of extensive research, leading to the discovery of compounds with a wide range of biological functions, this particular substituted pyridine does not appear to have been evaluated or reported on in publicly accessible studies.

Therefore, it is not possible to provide an article detailing its in vitro receptor binding and affinity assays, enzyme inhibition or activation mechanisms, modulatory effects on cellular pathways, target identification and validation, development as a molecular probe, or its antiproliferative activity against defined cell lines.

The user's request for a detailed article structured around these specific biological activities cannot be fulfilled due to the absence of the necessary primary research data for "this compound." Any attempt to generate such an article would be speculative and would not adhere to the required standards of scientific accuracy.

Researchers interested in the potential biological activities of this compound would need to undertake novel experimental investigations to characterize its interactions with biological systems at the molecular and cellular levels. Such studies would be the first to shed light on its potential pharmacological or toxicological profile.

Future Research Directions and Opportunities

Development of Novel and Efficient Asymmetric Synthetic Pathways for Chiral Analogues

The development of chiral analogues of 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine (B92270) is a critical step toward potentially enhancing stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects. However, the catalytic asymmetric synthesis of chiral pyridine derivatives presents distinct challenges. chim.it The Lewis basicity and coordinating ability of the pyridine nitrogen can lead to catalyst deactivation, complicating many established asymmetric reactions. chim.it

Future research should focus on overcoming these hurdles by exploring and developing robust catalytic systems. Key areas of investigation include:

Catalytic Asymmetric Reduction: Developing methods for the enantioselective reduction of prochiral ketones or olefins derived from the 4-acetylpyridine (B144475) core to create chiral alcohols or alkyl chains. chim.it

Enantioselective Cross-Coupling: Implementing transition-metal catalyzed cross-coupling reactions that can form stereocenters. A rhodium-catalyzed asymmetric carbometalation, for instance, has been used to create enantioenriched 3-piperidines from pyridine precursors. nih.govacs.org

Asymmetric C-H Functionalization: Utilizing modern techniques to directly functionalize the pyridine or phenoxy rings in an enantioselective manner, which is a highly atom-economical approach. chim.it

Organocatalytic Dearomatization: Exploring the use of chiral organocatalysts to dearomatize the pyridine ring, followed by functionalization to produce highly substituted, chiral piperidine-like structures. rsc.org

The creation of "planar-chiral" derivatives, where a metal is complexed to the pyridine ring, is another innovative strategy that has proven effective for other pyridine-based catalysts and could be adapted for this scaffold. acs.orgscispace.com Success in these areas would provide access to a library of stereochemically pure analogues, enabling a detailed exploration of structure-activity relationships (SAR) dependent on three-dimensional geometry.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. mdpi.com For 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine and its potential analogues, these computational tools offer a powerful approach to navigate the vast chemical space and predict biological activity.

Future applications of AI/ML in this context include:

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like random forests or deep neural networks. These models can be trained on experimental data from a library of pyridine derivatives to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

De Novo Drug Design: Employing generative ML models to design novel analogues with optimized properties. These models can learn the underlying rules of molecular design from existing databases of active compounds and generate new structures predicted to have high affinity for a specific target and favorable pharmacokinetic profiles.

Target Prediction: Using ML algorithms trained on large-scale bioactivity data to predict potential biological targets for the this compound scaffold, guiding experimental validation.

By integrating AI and ML, researchers can significantly reduce the time and cost associated with identifying promising lead compounds, moving from initial scaffold to optimized candidate with greater efficiency. plos.org

Exploration of Novel Biological Targets and Mechanisms beyond Current Scope (In Vitro and Computational)

While the pyridine scaffold is present in numerous approved drugs, including various kinase inhibitors, the specific biological targets of this compound remain to be fully elucidated. researchgate.netnih.govnih.gov Future research must extend beyond known targets associated with similar structures to uncover novel therapeutic opportunities.

A multi-pronged strategy combining computational prediction with experimental validation will be crucial:

In Silico Target Prediction: Computational methods can be used to screen the structure of this compound against databases of known protein structures. nih.gov Techniques like molecular docking and pharmacophore modeling can identify proteins with binding sites that are complementary to the compound, generating hypotheses for experimental testing. plos.orgtandfonline.com

Systems Biology and Network Pharmacology: Analyzing the compound's effects on biological networks can reveal its mechanism of action and identify critical nodes (proteins) that could be direct or indirect targets. nih.gov

In Vitro Screening: High-throughput screening of the compound against broad panels of biological targets, such as large kinase or receptor panels, can empirically identify its primary targets and off-targets.

Chemoproteomics: Advanced techniques such as affinity-based pull-down or thermal shift assays can be used to identify protein binding partners directly from cell lysates, offering an unbiased view of the compound's interactome. researchgate.net

This comprehensive approach will not only identify new targets but also provide a deeper understanding of the compound's polypharmacology, which can be exploited for therapeutic benefit or flagged for potential side effects.

Advanced Computational Modeling for High-Throughput Screening and Virtual Lead Optimization

Advanced computational modeling serves as a cornerstone for modern drug discovery, enabling the rapid screening of vast virtual libraries and the refinement of lead compounds before costly synthesis is undertaken. For this compound, these tools can guide the design of analogues with enhanced potency, selectivity, and drug-like properties.

Key computational strategies for future exploration are:

High-Throughput Virtual Screening (HTVS): Using the core scaffold as a query, millions of commercially or virtually available compounds can be screened against a validated biological target structure using molecular docking. This can rapidly identify new compounds with diverse chemical structures that share a similar binding mode. plos.org

Structure-Based Drug Design (SBDD): If a high-resolution structure (from X-ray crystallography or cryo-EM) of the compound bound to its target is obtained, SBDD can be used to rationally design modifications that improve binding affinity and selectivity. For example, identifying an unoccupied pocket in the binding site could prompt the addition of a functional group to the pyridine or phenoxy ring to form a new, favorable interaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the compound-target interaction, revealing the stability of the binding pose, the role of water molecules, and potential allosteric effects that are not apparent from static crystal structures.

These computational approaches, when used in a feedback loop with chemical synthesis and biological testing, create an efficient pipeline for lead optimization.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening for Diverse Chemical Compound Libraries

To fully explore the therapeutic potential of the this compound scaffold, a systematic investigation of its structure-activity relationship (SAR) is necessary. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for this exploration by enabling the rapid synthesis and evaluation of large, diverse libraries of related compounds.

Future research should focus on:

Library Design: Designing a combinatorial library where different functional groups are systematically varied at key positions on the scaffold. This could include modifying the acetyl group, substituting various positions on the pyridine ring, and altering the 2,6-dimethylphenoxy moiety.

Parallel Synthesis: Employing parallel synthesis techniques to efficiently produce the designed library of compounds. This allows for the creation of hundreds or thousands of distinct molecules in a short period.

High-Throughput Screening (HTS): Screening the generated library against one or more biological targets using automated, miniaturized assays. This rapid evaluation can quickly identify "hits"—compounds that show significant activity—and provide a broad overview of the SAR landscape. nih.gov

The synergy between combinatorial synthesis and HTS dramatically accelerates the discovery of lead compounds from an initial scaffold, providing a wealth of data to guide further optimization efforts.

Mechanistic Elucidation of Broader Biological Interactions at the Atomic and Molecular Levels

A profound understanding of how this compound and its optimized analogues interact with their biological targets at an atomic level is fundamental to rational drug design. Elucidating these mechanisms provides the basis for improving affinity, selectivity, and understanding potential resistance mechanisms.

A suite of biophysical and structural biology techniques should be employed:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution, three-dimensional structures of the compound bound to its target protein. This information is invaluable, revealing the precise binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes in the protein upon binding.

Native Mass Spectrometry (MS): Native MS can be used to study protein-ligand interactions in the gas phase, providing information on binding stoichiometry, affinity, and the influence of the compound on protein complex formation. acs.org

Calorimetry and Resonance Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantitatively measure the thermodynamics and kinetics of the binding interaction, providing data on binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), as well as on- and off-rates. mdpi.com

Computational Analysis: Detailed analysis of the binding site interactions through molecular dynamics simulations can complement experimental data by revealing the energetic contributions of individual residues and the dynamic behavior of the complex over time.

By integrating these techniques, researchers can build a comprehensive, multi-dimensional picture of the molecular interactions driving the biological activity of this promising chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine?

The compound can be synthesized via cross-coupling reactions, such as Ullmann-type couplings or nucleophilic aromatic substitution. For example, chlorinated pyridine intermediates (e.g., 2,4-dichloro-6-methylpyrimidine) can react with phenoxy derivatives under basic conditions, followed by acetylation . Key steps include:

- Chlorination : Use thionyl chloride (SOCl₂) to activate hydroxyl groups in intermediates.

- Coupling : Employ catalysts like Pd or Cu for cross-coupling aryl ethers.

- Purification : Recrystallization from petroleum ether/ethyl acetate mixtures improves yield and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- X-ray crystallography : Resolves dihedral angles between pyridine and aromatic rings (e.g., 64.2° in analogous pyrimidine derivatives) .

- NMR spectroscopy : ¹H and ¹³C NMR identify acetyl and phenoxy substituents (e.g., δ ~2.5 ppm for acetyl protons).

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What pharmacological properties are associated with pyridine derivatives like this compound?

Pyridine scaffolds enhance water solubility and metabolic stability, making them candidates for antimicrobial or anticancer agents. For example:

- Antibacterial activity : Pyridine derivatives inhibit multidrug-resistant S. aureus by disrupting cell membrane integrity .

- CNS applications : Structural analogs (e.g., nicotine analogs) modulate neurotransmitter release .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data across pyridine-based coordination polymers?

Contradictions often arise from particle size effects or structural gate-opening transitions. Methodological solutions include:

- Advanced isoconversional analysis : Apply Vyazovkin’s method to thermogravimetric (TGA) data to model activation energy () variations with particle size .

- Comparative studies : Use SQUID magnetometry (for spin crossover) and DSC (for phase transitions) to correlate thermal stability with magnetic/structural changes .

- Table : Thermal Parameters for FePyNP vs. FePyTCN

| Compound | (kJ/mol) | Phase Transition Temp. (°C) |

|---|---|---|

| FePyNP | 120 ± 15 | 180–200 |

| FePyTCN | 95 ± 10 | 160–185 |

Q. What experimental design considerations are critical for studying spin crossover (SCO) phenomena in this compound’s analogs?

- Environmental control : SCO in Fe(Pyridine)₂[Ni(CN)₄] is sensitive to humidity and pressure; use inert-atmosphere gloveboxes for sample preparation .

- Multimodal characterization : Combine Mössbauer spectroscopy (to track Fe²⁺ spin states) with variable-temperature XRD (to monitor lattice distortions) .

- Particle size optimization : Nanoparticles (<100 nm) exhibit sharper SCO transitions due to reduced structural defects .

Q. How can synthesis protocols be optimized to minimize hazardous intermediates?

- Alternative reagents : Replace thionyl chloride with N,N-carbonyldiimidazole (CDI) for safer acetylations .

- Flow chemistry : Continuous-flow reactors reduce exposure to volatile intermediates (e.g., chlorinated pyridines) .

- Safety protocols : Implement P301+P310 (IF SWALLOWED: Immediate medical attention) and P280 (Wear gloves/protective clothing) .

Q. What strategies address low yields in cross-coupling reactions involving sterically hindered pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.